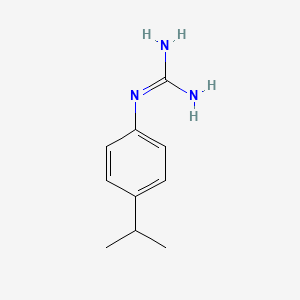![molecular formula C7H15NO B13241184 4-[(Propan-2-yl)amino]butan-2-one](/img/structure/B13241184.png)
4-[(Propan-2-yl)amino]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Propan-2-yl)amino]butan-2-one is an organic compound with the molecular formula C7H15NO It is a secondary amine and a ketone, making it a versatile molecule in organic synthesis and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(Propan-2-yl)amino]butan-2-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving a ketone, an amine, and formaldehyde. In this case, the reaction between 2-butanone, isopropylamine, and formaldehyde in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in aqueous medium with a chiral catalyst to achieve enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Propan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary alcohols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
4-[(Propan-2-yl)amino]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(Propan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The presence of both amine and ketone functional groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Propan-2-yl)amino]butan-2-ol: A similar compound with a hydroxyl group instead of a ketone group.
4-[(Propan-2-yl)amino]butanoic acid: A carboxylic acid derivative of the compound.
4-[(Propan-2-yl)amino]butanenitrile: A nitrile derivative.
Uniqueness
4-[(Propan-2-yl)amino]butan-2-one is unique due to its combination of amine and ketone functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
4-(propan-2-ylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(2)8-5-4-7(3)9/h6,8H,4-5H2,1-3H3 |
Clé InChI |
LKSYQRFNHXTKKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


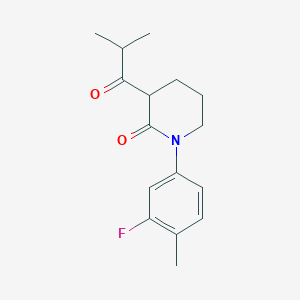
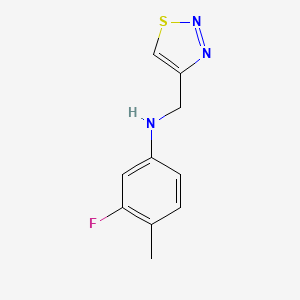
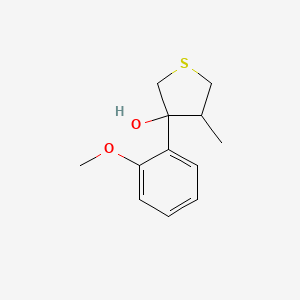
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride](/img/structure/B13241125.png)
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)

![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)

![2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13241158.png)

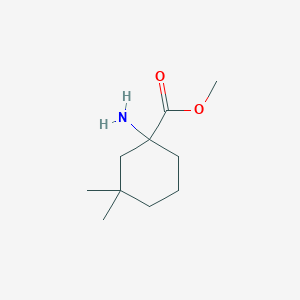
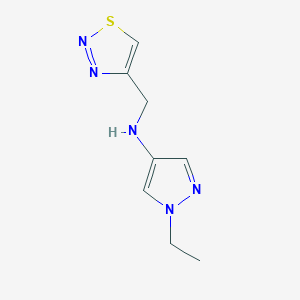
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
